molecular formula C13H16N4O3 B3031789 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-41-9

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B3031789
CAS No.: 696649-41-9
M. Wt: 276.29 g/mol
InChI Key: XCZNTVSVPYVPAR-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid (CAS: 696649-41-9) is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-isopropoxyphenyl group and a 1H-tetrazol-1-yl moiety. Its molecular weight is 276.29 g/mol, and its structure combines aromatic, heterocyclic, and carboxylic acid functionalities . Tetrazole rings, such as the one present in this compound, are nitrogen-rich heterocycles often used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.9) but improved metabolic stability and membrane permeability .

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9(2)20-11-5-3-10(4-6-11)12(7-13(18)19)17-8-14-15-16-17/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZNTVSVPYVPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395062
Record name SBB002918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696649-41-9
Record name SBB002918
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propanoic Acid Moiety: This can be accomplished through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group.

    Reduction: Reduction reactions may target the tetrazole ring or the carboxylic acid group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Products may include ketones or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: May be used in the synthesis of new polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Ring: The tetrazole ring in the target compound contains four nitrogen atoms, whereas the triazole in the comparator has three. Tetrazoles are more acidic than triazoles, which may enhance solubility in physiological environments .

Molecular Weight : The triazole derivative has a higher molar mass (287.36 vs. 276.29 g/mol), which could influence diffusion rates across biological membranes.

Pharmacological and Functional Comparisons

Research Findings (Inferred from Structural Analogues)

  • Receptor Binding : Tetrazole-containing compounds often show stronger binding to zinc-containing enzymes (e.g., metalloproteases) due to the tetrazole’s ability to coordinate metal ions .
  • Metabolic Stability : The ethyl group in the triazole derivative may slow hepatic metabolism, extending its half-life in vivo .

Biological Activity

3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid (CAS No. 696649-41-9) is a synthetic organic compound notable for its unique structural features, including a tetrazole ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}. The compound's structure is characterized by:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, contributing to its biological activity.
  • Isopropoxy Group : This substituent may influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes or receptors. The presence of the tetrazole ring suggests potential for enzyme inhibition, possibly through competitive binding at active sites. For example, it may act as an inhibitor for phospholipase A2 or other related enzymes involved in inflammatory pathways.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In Vitro Studies : Compounds structurally related to this tetrazole derivative have shown the ability to reduce cell viability in various cancer cell lines, including A549 lung cancer cells, by over 50% .

Antioxidant Activity

The antioxidant potential of tetrazole derivatives has also been explored. The ability to scavenge reactive oxygen species (ROS) is crucial in cancer therapy, as ROS play a significant role in tumor progression and resistance to chemotherapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureNotable Activities
3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acidStructureModerate anticancer activity
3-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acidStructureStrong antioxidant properties

Case Studies

Several case studies highlight the efficacy of tetrazole-based compounds in cancer treatment:

  • Inhibition of Cancer Cell Migration : A study demonstrated that certain derivatives could significantly inhibit the migration of A549 cells, suggesting potential use in preventing metastasis .
  • Antioxidant Efficacy : Compounds with similar structures exhibited potent antioxidant properties in DPPH radical scavenging assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 2
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

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